2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid
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Description
“2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid” is a chemical compound with the molecular formula C14H14O6 . It has a molecular weight of 278.257 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, a methoxycarbonyl group, and a propanoic acid group . It has one defined stereocenter .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 424.1±40.0 °C at 760 mmHg, and a flash point of 210.3±27.3 °C . It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds . Its ACD/LogP value is 2.58 .Scientific Research Applications
Synthesis of Benzofuran Derivatives
Research on benzofuran derivatives, such as the study by Luo et al. (2007), explores the isolation of new 2-aryl benzofuran derivatives from the seeds of Styrax macranthus. These compounds were characterized using spectral and chemical evidence, showcasing the diversity of benzofuran compounds in natural sources and their potential in scientific research (Luo, He, & Li, 2007).
Biological Evaluation and Potential Antitumor Agents
A significant application of benzofuran derivatives is in the development of potential antitumor agents. Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans, evaluating their anticancer activity across a diverse panel of human tumor cell lines. They found that certain compounds showed promising activity, especially against leukemia and breast cancer cell lines, indicating the potential of benzofuran derivatives as antitumor agents (Pieters, Van Dyck, Gao, Bai, Hamel, Vlietinck, & Lemiére, 1999).
Chemical Behavior and Synthesis Methodologies
The chemical behavior of benzofuran derivatives under various conditions is another area of interest. For instance, the study by David et al. (1995) investigates the electrochemical behavior of unsymmetrical dihydropyridines in a protic medium, contributing to the understanding of the reactivity and potential applications of benzofuran compounds in electrochemical settings (David, Hurvois, Tallec, & Toupet, 1995).
Applications in Organic Synthesis
Benzofuran derivatives are also utilized in organic synthesis, as demonstrated by Yoshida et al. (2004), who described palladium-catalyzed reactions of propargylic carbonates with nucleophiles to synthesize substituted dihydrofurans and benzofurans. This methodology highlights the versatility of benzofuran compounds in facilitating the synthesis of complex organic molecules (Yoshida, Morishita, Fujita, & Ihara, 2004).
Properties
IUPAC Name |
2-[(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl)oxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-7-12(14(17)18-3)10-6-9(4-5-11(10)20-7)19-8(2)13(15)16/h4-6,8H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVITWLQUAHHBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(C)C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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